molecular formula C11H10N4O3 B13873112 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester CAS No. 36286-79-0

2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester

Katalognummer: B13873112
CAS-Nummer: 36286-79-0
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: NDKNJYTZXPCJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester is a heterocyclic compound with a triazine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid methyl ester
  • 2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid propyl ester

Uniqueness

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

36286-79-0

Molekularformel

C11H10N4O3

Molekulargewicht

246.22 g/mol

IUPAC-Name

ethyl 5-oxo-3-pyridin-2-yl-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C11H10N4O3/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI-Schlüssel

NDKNJYTZXPCJNH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.